An In-depth Technical Guide to the Synthesis of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea
An In-depth Technical Guide to the Synthesis of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-(4-chlorophenyl)ethyl isothiocyanate, followed by its reaction with hydrazine hydrate to yield the target compound. This guide details the underlying chemical principles, step-by-step experimental protocols, characterization data, and critical safety considerations. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a practical framework for the laboratory-scale synthesis of this promising thiourea derivative.
Introduction
Thiourea derivatives are a versatile class of organic compounds that have garnered substantial attention in the field of medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These activities include, but are not limited to, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[4][5] The structural motif of thiourea, characterized by a central thiocarbonyl group flanked by amino groups, allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles.
The target molecule, 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea, incorporates several key structural features that suggest its potential as a bioactive agent. The presence of a 4-chlorophenyl group can enhance lipophilicity, potentially improving membrane permeability, while the ethyl linker provides conformational flexibility. The aminothiourea moiety serves as a critical pharmacophore, capable of engaging in various biological interactions. Given these attributes, the development of a robust and scalable synthesis for this compound is of paramount importance for further pharmacological investigation.
This guide presents a logical and field-proven synthetic approach, emphasizing the causal relationships behind experimental choices and providing a self-validating system through detailed protocols and characterization.
Synthetic Strategy and Mechanistic Overview
The synthesis of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea is strategically designed as a two-step sequence. This approach offers a convergent and efficient pathway, utilizing readily available starting materials.
Step 1: Synthesis of 2-(4-chlorophenyl)ethyl isothiocyanate (Intermediate 1)
The initial step involves the conversion of the primary amine, 2-(4-chlorophenyl)ethylamine, into the corresponding isothiocyanate. This transformation is a cornerstone of thiourea synthesis and can be achieved through several methods. A common and effective method involves the reaction of the amine with a thiocarbonyl transfer reagent.[6][7] One of the most widely used reagents for this purpose is thiophosgene (CSCl₂).[8][9] The reaction proceeds via a dithiocarbamate intermediate which then eliminates to form the isothiocyanate.
Alternatively, and often preferred due to the high toxicity of thiophosgene, is the in-situ generation of a dithiocarbamate salt from the amine and carbon disulfide (CS₂), followed by treatment with a desulfurizing agent.[10][11]
Step 2: Synthesis of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea (Target Molecule)
The second and final step is the nucleophilic addition of hydrazine hydrate to the electrophilic carbon atom of the isothiocyanate group in Intermediate 1.[12][13] This reaction is typically straightforward and proceeds with high chemoselectivity to furnish the desired 3-amino-1-substituted thiourea. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the isothiocyanate carbon, leading to the formation of the thiourea backbone.
The overall synthetic route is depicted in the workflow diagram below:
Caption: Synthetic workflow for 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea.
Experimental Protocols
3.1. Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures when necessary.
-
Starting Materials: 2-(4-chlorophenyl)ethylamine[14][15][16], Thiophosgene or Carbon disulfide, Hydrazine hydrate.[17][18]
-
Solvents: Dichloromethane, Ethanol, Water.
-
Instrumentation: Standard laboratory glassware, magnetic stirrer with heating plate, rotary evaporator, melting point apparatus, Infrared (IR) spectrometer, Nuclear Magnetic Resonance (NMR) spectrometer, Mass spectrometer.
3.2. Step 1: Synthesis of 2-(4-chlorophenyl)ethyl isothiocyanate (Intermediate 1)
Safety Precaution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][19]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-(4-chlorophenyl)ethylamine (10.0 g, 0.064 mol) in 100 mL of dichloromethane.
-
Addition of Thiophosgene: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of thiophosgene (7.4 g, 0.064 mol) in 50 mL of dichloromethane dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-(4-chlorophenyl)ethyl isothiocyanate.
3.3. Step 2: Synthesis of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea (Target Molecule)
Safety Precaution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[17][20][21] All manipulations must be conducted in a well-ventilated fume hood with appropriate PPE.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-chlorophenyl)ethyl isothiocyanate (Intermediate 1, 10.0 g, 0.051 mol) in 100 mL of ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2.8 g, 0.056 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. A white precipitate will form as the reaction progresses.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea as a white crystalline solid.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Spectroscopic Data (Expected) |
| 2-(4-chlorophenyl)ethyl isothiocyanate (Intermediate 1) | C₉H₈ClNS | 197.68 | - | Colorless to pale yellow oil | IR (ν, cm⁻¹): ~2100 (N=C=S). ¹H NMR (CDCl₃, δ ppm): Aromatic protons, -CH₂-NCS, -CH₂-Ar. ¹³C NMR (CDCl₃, δ ppm): Aromatic carbons, -CH₂-NCS, -CH₂-Ar, N=C=S. MS (m/z): [M]⁺. |
| 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea (Target) | C₉H₁₁ClN₄S | 242.73 | TBD | White crystalline solid | IR (ν, cm⁻¹): ~3300-3100 (N-H), ~1550 (C=S). ¹H NMR (DMSO-d₆, δ ppm): Aromatic protons, -NH-, -CH₂-NH, -CH₂-Ar, -NH₂. ¹³C NMR (DMSO-d₆, δ ppm): Aromatic carbons, C=S, -CH₂-NH, -CH₂-Ar. MS (m/z): [M+H]⁺. |
TBD: To be determined experimentally.
Safety and Handling
The synthesis of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea involves the use of hazardous chemicals that require strict adherence to safety protocols.
-
Thiophosgene: Extremely toxic by inhalation and skin contact. It is also corrosive. All operations involving thiophosgene must be performed in a certified chemical fume hood. Appropriate PPE, including a full-face respirator with a suitable cartridge, is recommended.[8][19]
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[17][18][20][22] It can cause severe skin burns and eye damage.[21] Avoid all contact with skin and eyes, and prevent inhalation of vapors. Work in a well-ventilated fume hood and wear appropriate chemical-resistant gloves and eye protection.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing safety glasses, a lab coat, and gloves. An emergency eyewash station and safety shower should be readily accessible.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Due to their toxicity, waste containing thiophosgene and hydrazine hydrate must be handled as hazardous waste.
Conclusion
This technical guide has outlined a detailed and practical synthetic route for the preparation of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea. The two-step approach, involving the formation of an isothiocyanate intermediate followed by reaction with hydrazine hydrate, is an efficient and reliable method for obtaining the target compound. The provided experimental protocols, characterization data, and safety guidelines are intended to equip researchers with the necessary information to successfully synthesize this molecule for further investigation in drug discovery and development programs. The versatility of thiourea derivatives in medicinal chemistry suggests that 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea holds promise as a scaffold for the development of novel therapeutic agents.[1][3]
References
-
PrepChem. Preparation of thiosemicarbazide. [Link]
- Google Patents. US2710243A - Preparation of thiosemicarbazide and isomers thereof.
-
Sciencemadness Discussion Board. Thiosemicarbazide Synthesis. [Link]
-
ResearchGate. Addition-cyclization of lauroyl isothiocyanate with hydrazine derivatives as a source of 1,2,4-triazoles. [Link]
-
Chemicke Zvesti. REACTIONS OF ARENECARBONYL ISOTHIOCYANATES WITH HYDRAZINE HYDRATE AND ARYLHYDRAZINES. [Link]
-
Scribd. Improved Thiosemicarbazide Synthesis. [Link]
-
Reddit. Reaction of isothiocyanate. [Link]
-
ResearchGate. Reaction of 1a with a mixture of hydrazine monohydrate, allyl isothiocyanate and α-chloroacetylchloride in EtOH. [Link]
-
ResearchGate. Three component reaction of phenyl isothiocyanate 1 a, hydrazine monohydrate 2 and diethylacetylenedicarboxylate 3 a to form 4 a. [Link]
-
ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]
-
Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
Lanxess. Hydrazine Hydrate. [Link]
-
Farmacia Journal. A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. [Link]
-
PMC. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. [Link]
-
DergiPark. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. [Link]
-
DTIC. Safety and Handling of Hydrazine. [Link]
-
ResearchGate. Preparation of 4-chlorophenyl isothiocyanate in different solvents a. [Link]
-
Hoo Chemtec. Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. [Link]
-
PMC. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. [Link]
-
ResearchGate. Synthesis and characterization of bis-thiourea having amino acid derivatives. [Link]
-
RSC. General procedure for the synthesis of isothiocyanates. [Link]
-
PMC. Synthesis of Isothiocyanates: An Update. [Link]
-
Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
-
ABLAZE pharma. 3-Amino-1-(2-chlorophenyl)thiourea | 42135-75-1. [Link]
-
MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]
-
TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. [Link]
-
Organic Syntheses. o-ISOTHIOCYANATO-(E)-CINNAMALDEHYDE. [Link]
-
Wikipedia. Thiophosgene. [Link]
-
PubChem. 3-Amino-1-(2-(morpholin-4-yl)ethyl)thiourea. [Link]
-
ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]
-
ResearchGate. 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thiophosgene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- 15. 4-Chlorophenethylamine | 156-41-2 [chemicalbook.com]
- 16. 4-chlorophenethylamine | 156-41-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. lanxess.com [lanxess.com]
- 19. Thiophosgene: - An overview [moltuslab.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. hoochemtec.com [hoochemtec.com]
- 22. apps.dtic.mil [apps.dtic.mil]
